N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide
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Overview
Description
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoylphenyl group, a sulfamoyl group, and a pyrazine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-(2-aminoethyl)benzenesulfonamide with 5-methylpyrazine-2-carboxylic acid. This reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in inflammatory pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, such as those involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide
- Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide
Uniqueness
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoylphenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the sulfamoyl group can form strong hydrogen bonds, increasing its binding affinity to target enzymes .
Properties
CAS No. |
827576-87-4 |
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Molecular Formula |
C24H18N4O4S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C24H18N4O4S/c29-23(17-6-2-1-3-7-17)20-8-4-5-9-21(20)28-33(31,32)19-12-10-18(11-13-19)27-24(30)22-16-25-14-15-26-22/h1-16,28H,(H,27,30) |
InChI Key |
FENOWACSAIQIBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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